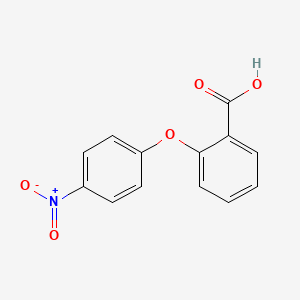

2-(4-Nitrophenoxy)benzoic acid

Description

Contextual Significance of Aryl Carboxylic Acids and Nitrophenol Derivatives in Chemical Synthesis and Materials Science Research

Aryl carboxylic acids are a fundamental class of organic compounds that are readily available and structurally diverse, making them valuable starting materials in organic synthesis. nih.gov They serve as versatile building blocks for creating a wide array of chemical bonds and more complex molecules. nih.govrsc.org Researchers have developed numerous methods to transform aryl carboxylic acids, including single-electron activation strategies that convert them into reactive radical species. nih.gov These radicals can then participate in various chemical reactions, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. nih.gov The utility of aryl carboxylic acids extends to the synthesis of valuable biaryl compounds, which are important motifs in many pharmaceuticals and functional materials. rsc.org

Nitrophenol derivatives, on the other hand, are crucial intermediates in the synthesis of a wide range of industrial and pharmaceutical products. taylorandfrancis.comgoogle.com The nitro group, being a strong electron-withdrawing group, significantly influences the chemical and physical properties of the molecule, including its reactivity and potential for intermolecular interactions. cymitquimica.com These derivatives are used in the production of dyes, pesticides, and pharmaceuticals like paracetamol. taylorandfrancis.com In materials science, nitrophenol derivatives are investigated for their potential applications in creating novel materials with specific optical, electronic, or biological properties. taylorandfrancis.comacs.org The presence of the nitro group can also be a precursor to an amino group through reduction, opening up further synthetic possibilities. smolecule.com

Overview of Foundational and Emerging Research Domains Pertaining to 2-(4-Nitrophenoxy)benzoic Acid

Research on this compound has primarily focused on its synthesis, structural characterization, and its role in supramolecular chemistry. The synthesis of this compound can be achieved through various organic reactions, often involving the coupling of a benzoic acid derivative with a nitrophenol derivative. smolecule.com

A significant area of investigation is the detailed analysis of its crystal structure. iucr.org Studies have revealed that this compound crystallizes in a triclinic space group, with the molecules linked together through a network of hydrogen bonds. iucr.org These interactions include strong O-H···O hydrogen bonds that form dimeric structures, which are further connected by weaker C-H···O and C-H···π interactions to create a complex three-dimensional framework. iucr.org This intricate supramolecular assembly is a key area of interest, as it dictates the material's bulk properties.

Emerging research is exploring the use of this compound as a ligand in the formation of metal-organic frameworks (MOFs) and coordination polymers. The carboxylic acid group can coordinate to metal ions, while the nitro group can participate in further intermolecular interactions, making it a promising building block for designing new materials with tailored structures and functions. bohrium.combohrium.com These materials could have potential applications in areas such as gas storage, catalysis, and sensing.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 6082-87-7 cymitquimica.com |

| Molecular Formula | C13H9NO5 cymitquimica.com |

| Molecular Weight | 259.21 g/mol cymitquimica.com |

| Appearance | Solid at room temperature cymitquimica.com |

| Solubility | Soluble in organic solvents, limited solubility in water cymitquimica.com |

Table 2: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Triclinic iucr.org |

| Space Group | P-1 iucr.org |

| Molecules per Asymmetric Unit (Z') | 3 iucr.org |

| Key Hydrogen Bonds | O-H···O, C-H···O, C-H···π(arene) iucr.org |

| Supramolecular Structure | Three-dimensional framework iucr.org |

Structure

3D Structure

Properties

IUPAC Name |

2-(4-nitrophenoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO5/c15-13(16)11-3-1-2-4-12(11)19-10-7-5-9(6-8-10)14(17)18/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZYVYVIQKXALAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10332586 | |

| Record name | 2-(4-nitrophenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6082-87-7 | |

| Record name | 2-(4-nitrophenoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10332586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of 2 4 Nitrophenoxy Benzoic Acid

Established Synthetic Routes for 2-(4-Nitrophenoxy)benzoic Acid

The most established method for synthesizing diaryl ethers like this compound is the Ullmann condensation. This reaction, first reported by Fritz Ullmann in the early 20th century, involves the copper-catalyzed coupling of an aryl halide with a phenol (B47542). nih.gov The classical approach often requires harsh conditions, including high temperatures (frequently over 200°C) and stoichiometric amounts of copper powder, which can limit its applicability to substrates with sensitive functional groups. nih.gov

The synthesis of this compound via the Ullmann condensation can be approached in two primary ways:

Reacting a 2-halobenzoic acid with 4-nitrophenol (B140041).

Reacting 2-hydroxybenzoic acid (salicylic acid) with a 1-halo-4-nitrobenzene.

Both pathways rely on the formation of a copper phenoxide intermediate that subsequently reacts with the aryl halide.

Exploration of Precursors and Reagents

The selection of appropriate precursors and reagents is critical for a successful Ullmann synthesis. The reactivity of the aryl halide is a key factor, with aryl iodides being more reactive than aryl bromides, which are in turn more reactive than aryl chlorides. The presence of an electron-withdrawing group, such as the nitro group on the phenoxide or the halide-bearing ring, can facilitate the reaction.

| Role | Precursor/Reagent | Examples | Function/Comment |

| Aryl Halide | 2-Halobenzoic Acid | 2-Iodobenzoic acid, 2-Bromobenzoic acid, 2-Chlorobenzoic acid | Electrophilic partner. Reactivity order: I > Br > Cl. |

| 1-Halo-4-nitrobenzene | 1-Iodo-4-nitrobenzene, 1-Bromo-4-nitrobenzene, 1-Chloro-4-nitrobenzene | Alternative electrophilic partner. Activated by the electron-withdrawing nitro group. | |

| Phenol Component | 4-Nitrophenol | N/A | Nucleophilic partner after deprotonation. |

| 2-Hydroxybenzoic acid | N/A | Alternative nucleophilic partner. | |

| Catalyst | Copper Source | Copper powder, Copper(I) oxide (Cu₂O), Copper(I) iodide (CuI), Copper(I) chloride (CuCl) | Facilitates the C-O bond formation. Air-stable Cu(I) sources are often preferred for convenience. researchgate.net |

| Base | Inorganic/Organic Base | Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃), Potassium hydroxide (B78521) (KOH), Sodium hydride (NaH) | Deprotonates the phenol to form the reactive phenoxide nucleophile. |

| Solvent | High-Boiling Polar Aprotic | Dimethylformamide (DMF), N-Methyl-2-pyrrolidone (NMP), Pyridine, Dimethyl sulfoxide (B87167) (DMSO) | Solubilizes reactants and allows for high reaction temperatures. |

| Ligand (Optional) | Accelerating Agent | N,N-Dimethylglycine, 2,2,6,6-Tetramethylheptane-3,5-dione (B73088) (TMHD), 8-Hydroxyquinoline | Can accelerate the reaction, allowing for milder conditions and lower catalyst loading. nih.govorganic-chemistry.orgresearchgate.net |

Optimization of Reaction Conditions and Parameters

Optimizing the Ullmann condensation is crucial to improve yields, reduce reaction times, and lower temperatures. Key parameters include the choice of catalyst, base, solvent, and the use of accelerating ligands. Traditional methods often suffered from the need for high temperatures and stoichiometric copper. Modern protocols have focused on developing catalytic systems that operate under milder conditions.

The introduction of ligands can significantly accelerate the reaction. For instance, simple and inexpensive ligands like the amino acid N,N-dimethylglycine or β-diketones such as 2,2,6,6-tetramethylheptane-3,5-dione (TMHD) have been shown to promote the copper-catalyzed etherification of aryl bromides and iodides at more moderate temperatures (e.g., 90-110°C). organic-chemistry.orgresearchgate.net The choice of base is also critical; while potassium carbonate is commonly used, stronger bases like cesium carbonate can be more effective, particularly with less reactive substrates. researchgate.net

| Parameter | Variation | Effect on Reaction | Reference |

| Temperature | High (150-220°C) vs. Moderate (80-130°C) | High temperatures are traditional but can lead to side reactions. Ligand-assisted protocols allow for lower temperatures. | nih.gov |

| Catalyst | Cu powder vs. Cu(I) salts (e.g., CuI, CuCl) | Cu(I) salts are generally more effective and allow for true catalytic systems, especially when paired with a ligand. | nih.govorganic-chemistry.org |

| Base | K₂CO₃ vs. Cs₂CO₃ | Cs₂CO₃ is a stronger base and can improve yields, though it is more expensive. | researchgate.net |

| Ligand | None vs. N,N-Dimethylglycine or TMHD | Ligands can dramatically increase reaction rates and allow for the use of less reactive aryl halides (bromides and chlorides). | organic-chemistry.orgresearchgate.net |

| Solvent | Pyridine vs. DMF, NMP, DMSO | High-boiling aprotic solvents like NMP or DMSO are often effective in solubilizing the reactants and promoting the reaction. | organic-chemistry.orgmdpi.com |

Advanced Synthetic Approaches and Innovations

While the Ullmann reaction remains a cornerstone for diaryl ether synthesis, significant advancements have been made to overcome its limitations. These include the development of alternative transition metal catalysts and the application of new chemical technologies.

Transition Metal-Catalyzed Coupling Reactions (e.g., Ullmann-Type Coupling, Palladium-Catalyzed Cross-Coupling)

Modern Ullmann-type reactions represent a significant improvement over the classical procedure. The key innovation is the use of ligands that stabilize the copper catalyst, increase its solubility, and facilitate the catalytic cycle. The mechanism is believed to involve the formation of a copper(I) phenoxide, which then undergoes oxidative addition with the aryl halide to form a transient copper(III) intermediate. acs.org This intermediate then reductively eliminates the diaryl ether product, regenerating the active copper(I) catalyst. acs.org

A major alternative to copper-based systems is the Palladium-Catalyzed Buchwald-Hartwig Cross-Coupling Reaction . rsc.orgorganic-chemistry.org Developed in the 1990s, this powerful method allows for the formation of C-O bonds under much milder conditions than the classical Ullmann reaction. The reaction typically employs a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized, bulky electron-rich phosphine (B1218219) ligand (e.g., biarylphosphines). rsc.org The Buchwald-Hartwig reaction generally exhibits broad substrate scope and functional group tolerance, making it a highly versatile tool for the synthesis of complex diaryl ethers. researchgate.netorganic-chemistry.org

Chemo- and Regioselective Synthesis Strategies

Regioselectivity in the synthesis of this compound is primarily controlled by the choice of starting materials. By using a 2-substituted benzoic acid derivative and a 4-substituted phenol, the desired 2,4'-linkage is explicitly defined. For example, coupling 2-iodobenzoic acid with 4-nitrophenol ensures the formation of the correct constitutional isomer.

Chemoselectivity becomes a concern when additional reactive functional groups are present on either precursor. For instance, if the benzoic acid precursor contained another halide at a different position, competitive reaction could occur. Similarly, if the phenol contained other nucleophilic groups (e.g., an amine or thiol), selectivity issues could arise. In such cases, modern catalytic systems, particularly palladium-based ones, can offer higher selectivity due to the tunable nature of the ligands, which can be designed to favor reaction at a specific site. In complex syntheses, protecting groups may be employed to temporarily block other reactive sites, ensuring that the C-O coupling occurs only at the desired position.

Continuous Flow Chemistry Applications in Synthesis

Continuous flow chemistry is an emerging technology that offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability and automation. nih.gov While specific reports on the continuous flow synthesis of this compound are not widespread, the underlying reactions are amenable to this technology.

Nitration reactions, for example, are often exothermic and can be hazardous on a large scale in batch reactors. Performing such reactions in a continuous flow setup allows for precise control of temperature and reaction time, minimizing the formation of byproducts and improving safety. researchgate.netnih.gov Similarly, transition metal-catalyzed coupling reactions like the Ullmann or Buchwald-Hartwig reactions could benefit from flow chemistry. Pumping the reactant streams through a heated tube reactor, possibly packed with a heterogeneous catalyst, could lead to shorter reaction times, higher efficiency, and easier product purification. nih.gov The application of flow technology to the synthesis of this and related diaryl ethers holds promise for developing more efficient, safer, and scalable manufacturing processes. google.com

Elucidation of Reaction Mechanisms and Kinetics

The formation of the diaryl ether linkage in this compound typically proceeds through mechanisms that can be investigated through the identification of key intermediates, kinetic studies, and understanding the role of catalysts.

Identification of Reaction Intermediates

The synthesis of this compound via nucleophilic aromatic substitution (SNAr) involves the attack of a nucleophile on an electron-deficient aromatic ring. In a common synthetic route, the phenoxide of 4-nitrophenol acts as the nucleophile, attacking an activated benzoic acid derivative, such as 2-chlorobenzoic acid or 2-fluorobenzoic acid.

A key intermediate in this process is the Meisenheimer complex . This is a resonance-stabilized anionic intermediate formed by the addition of the nucleophile to the aromatic ring. The presence of the electron-withdrawing nitro group in the para position of the phenoxy moiety is crucial for stabilizing the negative charge of the Meisenheimer complex through resonance, thereby facilitating the reaction.

For the reaction between 2-chlorobenzoic acid and 4-nitrophenoxide, the proposed Meisenheimer intermediate would have the negative charge delocalized over the benzene (B151609) ring and the nitro group.

In the context of copper-catalyzed Ullmann condensations, the reaction intermediates are organocopper species. The reaction likely involves the formation of a copper(I) phenoxide from 4-nitrophenol. This species then reacts with the 2-halobenzoic acid. While the exact nature of the intermediates in Ullmann reactions has been a subject of extensive study, it is generally accepted that organocopper compounds are central to the mechanism. Some studies have also observed fluorophenyl and phenyl intermediates on copper surfaces in related Ullmann coupling reactions.

Quantitative Kinetic Studies (e.g., Pseudo-First-Order Rate Constants)

Detailed quantitative kinetic studies specifically for the synthesis of this compound are not extensively reported in readily available literature. However, the principles of kinetic analysis for similar nucleophilic aromatic substitution and Ullmann reactions can be applied.

For the SNAr reaction, the rate is typically dependent on the concentration of both the aryl halide and the nucleophile. If one reactant is present in a large excess, the reaction can be treated under pseudo-first-order conditions with respect to the limiting reactant. The rate of reaction is significantly influenced by the nature of the leaving group (F > Cl > Br > I for activated systems) and the stability of the Meisenheimer intermediate.

Kinetic studies on related systems, such as the reaction of para-substituted iodobenzenes in Ullmann cross-coupling reactions, have been conducted. These studies often utilize Hammett plots to correlate reaction rates with the electronic properties of the substituents. For instance, a positive rho (ρ) value in a Hammett plot for the reaction of various substituted aryl halides would indicate that electron-withdrawing groups on the aryl halide accelerate the reaction, which is consistent with a mechanism where the aryl halide is the electrophile. Conversely, a negative ρ value for the reaction of substituted phenols would suggest that electron-donating groups on the phenol enhance the reaction rate, consistent with the nucleophilic character of the phenoxide.

The following table provides hypothetical pseudo-first-order rate constants to illustrate the expected trend for the reaction of a 2-halobenzoic acid with 4-nitrophenol under pseudo-first-order conditions (with a large excess of 4-nitrophenol).

Hypothetical Pseudo-First-Order Rate Constants for the Synthesis of this compound

| Reactant (2-halobenzoic acid) | Hypothetical k_obs (s⁻¹) |

| 2-Fluorobenzoic acid | 5.2 x 10⁻⁴ |

| 2-Chlorobenzoic acid | 1.8 x 10⁻⁵ |

| 2-Bromobenzoic acid | 8.5 x 10⁻⁶ |

Note: These are illustrative values and not experimentally determined data for this specific reaction.

Catalytic Mechanisms in Synthesis (e.g., Acid Catalysis, Metal Catalysis)

Metal Catalysis: The Ullmann condensation is a classic example of a metal-catalyzed reaction for the synthesis of diaryl ethers. wikipedia.orgorganic-chemistry.org This reaction typically employs copper or a copper salt as a catalyst. The mechanism of the Ullmann reaction has been subject to considerable investigation. While a radical mechanism has been ruled out by electron spin resonance studies, the most accepted mechanisms involve organocopper intermediates. wikipedia.org

A plausible catalytic cycle for the copper-catalyzed synthesis of this compound from a 2-halobenzoic acid and 4-nitrophenol is as follows:

Formation of a Copper(I) Phenoxide: The catalyst, often a Cu(I) species, reacts with 4-nitrophenol in the presence of a base to form a copper(I) 4-nitrophenoxide.

Oxidative Addition: The 2-halobenzoic acid undergoes oxidative addition to the copper(I) phenoxide, forming a Cu(III) intermediate.

Reductive Elimination: The Cu(III) intermediate undergoes reductive elimination to form the desired this compound and regenerate a Cu(I) species, which can re-enter the catalytic cycle.

Alternative mechanisms, such as those involving σ-bond metathesis, have also been proposed. wikipedia.org The efficiency of the Ullmann reaction can be influenced by the nature of the copper catalyst, the presence of ligands, the solvent, and the reaction temperature.

Acid Catalysis: While less common for the synthesis of diaryl ethers like this compound, acid catalysis can be relevant in related reactions, such as the cleavage of the ether bond under harsh acidic conditions. However, for the synthesis, base-mediated or metal-catalyzed routes are generally preferred.

Mechanistic Insights into Decarboxylative Radical Reactions

The decarboxylation of carboxylic acids to generate radical intermediates has emerged as a powerful tool in organic synthesis, often facilitated by photoredox catalysis. While specific studies on the decarboxylative radical reactions of this compound are not widely documented, the general mechanism can be extrapolated.

In a typical photoredox-catalyzed decarboxylation, the carboxylic acid is first deprotonated to form a carboxylate. This carboxylate can then be oxidized by an excited-state photocatalyst via a single-electron transfer (SET) process. The resulting carboxyl radical is unstable and readily undergoes decarboxylation to form an aryl radical. This aryl radical can then participate in various downstream reactions.

For this compound, the proposed steps would be:

Deprotonation: this compound is deprotonated to form 2-(4-Nitrophenoxy)benzoate.

Single-Electron Transfer (SET): The carboxylate is oxidized by an excited photocatalyst (PC*), generating a carboxyl radical and the reduced form of the photocatalyst (PC•⁻).

Decarboxylation: The unstable carboxyl radical loses carbon dioxide to form a 2-(4-nitrophenoxy)phenyl radical.

Radical Reaction: This aryl radical can then be trapped by a suitable reagent, for example, in a C-H functionalization or a coupling reaction.

The feasibility of this process would depend on the redox potentials of the involved species. The presence of the nitro group could influence the electronic properties of the molecule and its susceptibility to such radical reactions. Control experiments, such as the addition of radical scavengers like TEMPO, are often used to confirm the involvement of radical intermediates in these transformations.

Molecular Structure, Conformational Analysis, and Intramolecular Interactions

Single-Crystal X-ray Diffraction Studies of 2-(4-Nitrophenoxy)benzoic Acid

Single-crystal X-ray diffraction provides the most definitive data on the molecular structure of a compound in the solid state. For this compound, these studies have revealed a complex and unusual crystalline arrangement.

Crystallographic analysis of this compound has shown that it crystallizes in the triclinic system with the centrosymmetric space group P-1. researchgate.net The adoption of a triclinic system, the least symmetric of the crystal systems, indicates the absence of higher rotational symmetry elements in the crystal lattice. The precise dimensions of the unit cell, determined at a temperature of 120 K, define the repeating volume within the crystal.

Table 1: Crystal Data and Structure Refinement for this compound

| Parameter | Value |

|---|---|

| Empirical formula | C₁₃H₉NO₅ |

| Formula weight | 259.22 |

| Temperature (K) | 120 |

| Crystal system | Triclinic |

| Space group | P-1 |

| a (Å) | 8.1612 (7) |

| b (Å) | 11.5933 (10) |

| c (Å) | 12.3963 (11) |

| α (°) | 89.967 (3) |

| β (°) | 82.327 (3) |

| γ (°) | 82.493 (3) |

| Volume (ų) | 1150.31 (17) |

| Z | 4 |

Data sourced from Glidewell et al., 2004. researchgate.net

In the solid state, the conformation of this compound is primarily dictated by the formation of hydrogen bonds. The carboxylic acid groups of adjacent molecules interact via O-H···O hydrogen bonds to form dimers. researchgate.net Specifically, two types of R²₂(8) dimer motifs are observed. One of these dimers is centrosymmetric, formed by one of the three independent molecules, while the other is non-centrosymmetric, formed by the remaining two independent molecules. researchgate.net This intricate hydrogen-bonding network is a key feature of the crystal packing, linking the dimers into a three-dimensional framework. researchgate.net

A notable feature of the crystal structure of this compound is the presence of three independent molecules in the asymmetric unit, a phenomenon denoted as Z' = 3. researchgate.net High Z' values are relatively uncommon and suggest that the different molecular conformations are of very similar energy, and that the crystal packing of these distinct conformers is more favorable than forming a simpler structure with Z' = 1. This crystallographic multiplicity indicates the subtle interplay of forces that govern the formation of the solid-state structure.

Table 2: Selected Dihedral and Torsion Angles (°) for the Three Independent Molecules

| Angle Description | Molecule 1 | Molecule 2 | Molecule 3 |

|---|---|---|---|

| Dihedral Angle between Aromatic Rings | 83.5 (1) | 89.6 (1) | 87.2 (1) |

| Torsion Angle (C_aryl-C_aryl-O-C_aryl) | -90.8 (3) | 98.7 (3) | -175.4 (2) |

| Torsion Angle (C_aryl-O-C_aryl-C_aryl) | 175.9 (2) | 17.5 (4) | 73.6 (3) |

Angles derived from crystallographic data reported by Glidewell et al., 2004. researchgate.net

Rotational Barriers and Conformational Isomerism

The existence of multiple conformers in the crystal structure highlights the molecule's conformational flexibility. This flexibility arises from the rotation around the single bonds, primarily the C-O bonds of the ether bridge.

For diphenyl ether, computational studies have shown that the molecule adopts a "propeller" conformation, where the phenyl rings are twisted with respect to the C-O-C plane. cdnsciencepub.com The lowest energy conformation is a C₂-symmetrical structure, and planar or fully perpendicular conformations are energetically unfavorable transition states. cdnsciencepub.com The energy barrier for the rotation of the phenyl rings is typically low, on the order of a few kcal/mol, allowing for rapid interconversion between equivalent conformations at room temperature. acs.org

In the case of this compound, the substituents (carboxyl and nitro groups) introduce additional steric and electronic effects. The ortho-carboxyl group, in particular, would be expected to significantly increase the rotational barrier compared to unsubstituted diphenyl ether due to steric hindrance with the adjacent phenyl ring. DFT calculations would be able to quantify this barrier by mapping the energy profile as a function of the dihedral angles around the ether linkage. This analysis would identify the ground-state conformers and the transition states that separate them, providing a theoretical basis for the conformations observed in the solid state.

Experimental Verification of Conformational Landscapes

The theoretical conformational landscapes of this compound are substantiated by various experimental techniques that provide empirical data on its three-dimensional structure and intermolecular interactions, particularly in the solid state. X-ray crystallography has been a pivotal technique in elucidating the precise solid-state conformation and packing of this molecule.

Detailed research findings from a single-crystal X-ray diffraction study have provided a definitive look into the conformational arrangement of this compound. The compound crystallizes in a triclinic system with the space group P-1, which is a significant finding as it indicates a low-symmetry arrangement. nih.gov A unique feature of this crystal structure is the presence of three independent molecules in the asymmetric unit (Z' = 3), meaning the three molecules together form the repeating crystallographic unit. nih.gov

In the crystalline state, the molecules of this compound are involved in a robust network of intermolecular hydrogen bonds. Specifically, O-H···O hydrogen bonds link the carboxylic acid groups of adjacent molecules to form dimeric structures. nih.gov The study identified two distinct types of these dimers, with one being centrosymmetric and the other not. nih.gov These primary interactions are further supported by a series of weaker C-H···O and C-H···π(arene) hydrogen bonds, which collectively assemble the dimers into a complex three-dimensional framework. nih.gov

The precise measurements of the hydrogen bond geometries provide strong evidence for these interactions and are crucial for understanding the stability of the observed conformation in the solid state.

Table 1: Hydrogen Bond Geometry in the Crystal Structure of this compound

| Donor-H···Acceptor | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|

| O-H···O | 1.79 - 1.81 | 2.625(3) - 2.648(3) | 172 - 176 |

Data sourced from Glidewell et al. (2004). nih.gov

Supramolecular Architectures and Intermolecular Interactions in 2 4 Nitrophenoxy Benzoic Acid

Hydrogen Bonding Networks in 2-(4-Nitrophenoxy)benzoic Acid Crystal Structures

The predominant intermolecular forces responsible for the crystal packing of this compound are hydrogen bonds. These interactions can be categorized into conventional, strong O-H⋯O bonds and a variety of weaker, "soft" hydrogen bonds that collectively establish a robust three-dimensional framework. nih.govresearchgate.net

The most significant intermolecular interaction in the crystal structure of this compound is the classical O-H⋯O hydrogen bond involving the carboxylic acid moieties. These strong interactions lead to the formation of dimeric synthons. nih.gov Specifically, two distinct types of R(2)2(8) ring motifs are observed. nih.govresearchgate.net

One of these dimers is centrosymmetric, formed by a pair of the second type of independent molecule (molecule 2). The other dimer is non-centrosymmetric and is formed through the association of the first and third types of independent molecules (molecules 1 and 3). researchgate.netresearchgate.net These O-H⋯O hydrogen bonds are characterized by their short distances and near-linear geometry, indicating a strong interaction. researchgate.net

| Interaction | H⋯O Distance (Å) | O⋯O Distance (Å) | O-H⋯O Angle (°) | Dimer Type |

| O-H⋯O | 1.79 - 1.81 | 2.625(3) - 2.648(3) | 172 - 176 | R(2)2(8) |

This table presents generalized data based on the reported ranges for the O-H⋯O hydrogen bonds in the crystal structure of this compound. nih.govresearchgate.net

The synergistic interplay of the strong O-H⋯O hydrogen-bonded dimers and the extensive network of weaker C-H⋯O and C-H⋯π(arene) interactions results in the formation of a continuous and complex three-dimensional framework. nih.govresearchgate.net The soft hydrogen bonds effectively link the dimeric units, extending the supramolecular assembly throughout the crystal lattice. researchgate.net This intricate network of interactions underscores the importance of considering both strong and weak forces in understanding and predicting crystal structures.

The "soft" hydrogen bonds, namely the C-H⋯O and C-H⋯π(arene) interactions, are numerous and vital for the development of the three-dimensional architecture of this compound. researchgate.net While individually weaker than the conventional O-H⋯O bonds, their collective contribution to the lattice energy is significant. The C-H⋯O interactions involve hydrogen atoms from the phenyl rings acting as donors to the oxygen acceptors of the carboxyl and nitro groups of neighboring molecules. The C-H⋯π(arene) interactions involve aromatic C-H bonds pointing towards the electron-rich face of an adjacent phenyl or nitrophenyl ring, further stitching the molecular components together. nih.gov

Crystal Engineering Principles Applied to this compound

The application of crystal engineering principles to this compound focuses on the manipulation of the intermolecular interactions identified in its crystal structure to create new solid forms with tailored properties.

Design and Synthesis of Co-crystals and Salts for Directed Assembly

The robust R²₂(8) carboxylic acid dimer is a common and predictable synthon in crystal engineering. A primary strategy for the directed assembly of new forms of this compound would involve the introduction of co-formers that can compete with or disrupt this homosynthon in favor of new, robust heterosynthons.

For instance, co-crystallization with molecules containing strong hydrogen bond acceptor sites, such as pyridines or amides, could break the acid-acid dimer and form an acid-pyridine or acid-amide heterosynthon. This approach redirects the primary hydrogen bonding, leading to entirely different supramolecular architectures.

Similarly, the formation of salts through reaction with a suitable base would introduce strong ionic interactions. This fundamentally alters the primary forces governing the crystal packing, moving from charge-neutral hydrogen bonding to ion-pair interactions, which would dramatically change the resulting crystal lattice. While these strategies are well-established for various benzoic acid derivatives, specific published examples of co-crystals or salts of this compound are not prominent in the scientific literature.

Influence of Solvent on Supramolecular Organization

The choice of solvent is a critical parameter in crystallization that can significantly influence the resulting solid-state form, potentially leading to the discovery of different polymorphs or solvates. The single crystal X-ray diffraction study that elucidated the structure of this compound utilized slow evaporation from an ethanol (B145695) solution.

Different solvents can influence supramolecular organization in several ways:

Polarity: Solvents with different polarities can alter the relative stability of different synthons during the nucleation process.

Hydrogen Bonding Capability: Solvents that are strong hydrogen bond donors or acceptors can compete with the intermolecular hydrogen bonds of the solute, potentially inhibiting the formation of the observed R²₂(8) dimer and favoring other arrangements.

Solvent Incorporation: In some cases, solvent molecules can be incorporated into the crystal lattice to form solvates, leading to a completely different packing arrangement stabilized by solvent-solute interactions.

Systematic crystallization screening using a variety of solvents with diverse properties is a standard method to explore the polymorphic landscape of a compound. However, studies detailing the influence of different solvents on the supramolecular organization of this compound have not been reported.

Control over Intermolecular Interactions for Tailored Crystal Architectures

Control over the crystal architecture of this compound hinges on the selective manipulation of its existing hierarchy of intermolecular interactions. A tailored approach would involve strategies that target specific interactions to achieve a desired structural outcome.

| Targeted Interaction | Engineering Strategy | Potential Outcome |

| O-H···O Hydrogen Bond | Introduction of competing hydrogen bond acceptors (e.g., isonicotinamide). Formation of a salt with a base. | Disruption of the R²₂(8) homosynthon. Formation of heterosynthons (co-crystal) or ionic interactions (salt). |

| C-H···O / C-H···π Interactions | Selection of co-formers with bulky groups or different electronic properties. | Steric hindrance altering the packing of dimers. Modification of weak interaction networks. |

| Overall Packing | Varying crystallization conditions (solvent, temperature, rate of evaporation). | Discovery of new polymorphs with different packing densities and stabilities. |

By strategically selecting co-formers and crystallization conditions, it is theoretically possible to direct the assembly of this compound away from its known homodimer-based structure into novel architectures. This control is the central goal of crystal engineering and allows for the tuning of a material's physical properties by modifying its underlying crystal structure.

Computational Chemistry and Theoretical Characterization

Quantum Chemical Calculations for 2-(4-Nitrophenoxy)benzoic Acid

Quantum chemical calculations are fundamental to the computational study of molecular systems. These methods employ the principles of quantum mechanics to model the electronic structure and predict various chemical properties.

Density Functional Theory (DFT) Methodologies (e.g., B3LYP, HF)

The investigation of the electronic and structural properties of this compound is effectively carried out using established quantum chemical methodologies. Density Functional Theory (DFT) is a prominent method due to its balance of computational cost and accuracy. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional is particularly common for organic molecules as it incorporates both exchange and correlation effects. researchgate.netresearchgate.net

Another principal approach is the ab initio Hartree-Fock (HF) method. researchgate.net While generally less accurate than DFT for electron correlation, HF calculations provide a foundational understanding of the electronic structure and are often used as a starting point for more complex computations. nih.govnih.gov The application of both DFT and HF methods allows for a comparative analysis of the predicted molecular properties. nih.gov

Basis Set Selection and Convergence Studies

The accuracy of quantum chemical calculations is highly dependent on the choice of the basis set, which describes the atomic orbitals of the system. For organic molecules like this compound, Pople-style basis sets such as 6-31G(d,p) or the more extensive 6-311++G(d,p) are widely employed. researchgate.netnih.govnih.gov The inclusion of polarization functions (d,p) and diffuse functions (+) is crucial for accurately describing the electronic distribution, especially in a molecule with heteroatoms and potential for hydrogen bonding.

Before finalizing the computational model, convergence studies are essential to ensure that the chosen basis set and method yield stable and reliable results. This involves systematically increasing the size of the basis set to confirm that the calculated properties, such as energy and geometry, converge to a consistent value.

Prediction of Optimized Molecular Geometry and Electronic Structure

A primary goal of quantum chemical calculations is to determine the most stable three-dimensional arrangement of atoms, known as the optimized molecular geometry. For this compound, this involves calculating the bond lengths, bond angles, and dihedral (torsion) angles that correspond to a minimum on the potential energy surface.

The molecule's structure is characterized by a benzoic acid ring and a 4-nitrophenyl ring linked by an ether oxygen. Theoretical calculations would predict the relative orientation of these rings and the planarity of the nitro and carboxylic acid groups. These computational predictions can be validated by comparing them with experimental data obtained from X-ray crystallography, which has determined that this compound crystallizes in a triclinic structure. nih.govresearchgate.net A strong correlation between the calculated and experimental geometries would affirm the accuracy of the chosen theoretical model.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. scispace.com

Calculation of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The HOMO represents the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. nih.gov The energies of these orbitals, EHOMO and ELUMO, are critical parameters derived from quantum chemical calculations.

For this compound, the HOMO is expected to be localized primarily on the more electron-rich benzoic acid moiety, while the LUMO is anticipated to be centered on the electron-deficient nitrophenyl group, due to the strong electron-withdrawing nature of the nitro group. The specific energy values would be determined through DFT or other quantum methods.

Table 1: Representative Frontier Molecular Orbital Data

| Parameter | Description |

|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital (eV) |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital (eV) |

| HOMO-LUMO Gap (ΔE) | Energy difference between LUMO and HOMO (eV) |

This table illustrates the typical parameters obtained from FMO calculations. Actual values are dependent on the specific computational method and basis set used.

Interpretation of HOMO-LUMO Gap for Reactivity and Stability

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a crucial indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

A large HOMO-LUMO gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. scispace.com Conversely, a small energy gap indicates that the molecule is more polarizable and more reactive, readily participating in chemical reactions. nih.gov

From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to further quantify the molecule's reactivity. These descriptors provide a quantitative basis for understanding the molecule's behavior as an electrophile or nucleophile.

Table 2: Global Chemical Reactivity Descriptors Derived from FMO Analysis

| Descriptor | Formula | Interpretation |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = μ² / (2η) where μ = -(I+A)/2 | Measures the propensity to accept electrons. |

This table outlines key reactivity descriptors that are calculated using the energies of the frontier orbitals.

Mapping of Electron Density Distribution and Reactivity Sites

The electron density distribution in a molecule is fundamental to understanding its chemical behavior. In this compound, the distribution is significantly influenced by the electron-withdrawing nitro group (-NO2) and the carboxylic acid group (-COOH), as well as the electron-donating ether linkage (-O-).

The nitro group on the phenoxy ring substantially polarizes the electron density, drawing it towards the nitro group itself. This effect creates regions of lower electron density on the aromatic ring to which it is attached. The distribution of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides insight into the reactive sites of the molecule.

For a molecule with similar electronic features, the HOMO is typically localized on the more electron-rich portions, while the LUMO is concentrated around the electron-deficient areas. In the case of this compound, the HOMO is expected to have significant contributions from the phenoxy oxygen and the benzoic acid ring, while the LUMO is anticipated to be predominantly located on the nitrophenyl ring, especially around the nitro group. This distribution suggests that the molecule would be susceptible to nucleophilic attack at the nitrophenyl ring and electrophilic attack at the benzoic acid ring and the ether oxygen.

Superdelocalizability is a more refined reactivity index that indicates the most probable sites for electrophilic, nucleophilic, and radical attack. It is calculated based on the molecular orbitals and their energies. For a molecule like this compound, the sites with the highest superdelocalizability for nucleophilic attack would correspond to the regions of highest LUMO density. Conversely, the sites most susceptible to electrophilic attack would be those with the highest HOMO density.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards charged species. The MEP is plotted onto the electron density surface, with different colors representing different electrostatic potential values.

Identification of Electrophilic and Nucleophilic Regions

In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate an excess of electrons and are susceptible to electrophilic attack. These are the nucleophilic regions of the molecule. For this compound, these regions are expected to be concentrated around the oxygen atoms of the nitro group and the carbonyl oxygen of the carboxylic acid group.

Conversely, regions of positive electrostatic potential (typically colored blue) indicate a deficiency of electrons and are prone to nucleophilic attack. These are the electrophilic regions. For this molecule, positive potentials are anticipated around the hydrogen atom of the carboxylic acid's hydroxyl group and on the aromatic protons, particularly those on the nitrophenyl ring due to the strong electron-withdrawing effect of the nitro group.

Visualization of Charge Distribution and Potential Interaction Points

The MEP map provides a clear visual representation of the molecule's charge distribution. For this compound, the map would show a distinct separation of charge. The nitrophenoxy moiety would exhibit a highly negative potential around the nitro group, while the benzoic acid moiety would have a strongly positive region associated with the acidic proton. The ether linkage would introduce a region of moderate negative potential.

This visualization is crucial for understanding potential intermolecular interactions. The negative regions around the nitro and carbonyl groups can act as hydrogen bond acceptors, while the acidic proton of the carboxyl group is a strong hydrogen bond donor. These features are critical in determining the molecule's crystal packing and its interactions with biological macromolecules.

Global Chemical Reactivity Descriptors

Global chemical reactivity descriptors are parameters derived from the energies of the frontier molecular orbitals (HOMO and LUMO) that provide a quantitative measure of a molecule's reactivity and stability. researchgate.net These descriptors are calculated using Density Functional Theory (DFT) methods.

Determination of Chemical Hardness, Softness, and Electrophilicity Index

Based on conceptual DFT, several key reactivity descriptors can be calculated. While specific values for this compound require dedicated computation, representative values from analogous compounds can provide insight.

Chemical Hardness (η): This descriptor measures the resistance of a molecule to a change in its electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2. A large HOMO-LUMO gap corresponds to a high hardness, indicating high stability and low reactivity.

Chemical Softness (S): This is the reciprocal of chemical hardness (S = 1/η) and indicates the molecule's polarizability. Soft molecules are more reactive than hard molecules.

Electrophilicity Index (ω): This parameter quantifies the ability of a molecule to accept electrons. It is calculated as ω = μ2 / (2η), where μ is the electronic chemical potential (μ ≈ -(EHOMO + ELUMO) / 2). A higher electrophilicity index indicates a greater capacity to act as an electrophile.

The following table presents representative calculated values for global reactivity descriptors for p-nitrophenol, a structurally related compound, which can offer an approximation of the values for the nitrophenoxy moiety of the target molecule.

| Descriptor | Formula | Representative Value (eV) |

| EHOMO | - | -7.5 |

| ELUMO | - | -2.5 |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.0 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.5 |

| Chemical Softness (S) | 1 / η | 0.4 |

| Electronic Chemical Potential (μ) | -(EHOMO + ELUMO) / 2 | -5.0 |

| Electrophilicity Index (ω) | μ2 / (2η) | 5.0 |

Note: These values are illustrative and based on typical DFT calculations for similar nitroaromatic compounds. Actual values for this compound may vary.

Prediction of Chemical Behavior and Reaction Propensities

The global reactivity descriptors provide a framework for predicting the chemical behavior of this compound. The relatively high chemical hardness that would be expected for such an aromatic system suggests a degree of kinetic stability. However, the high electrophilicity index, largely influenced by the nitro group, indicates that the molecule is a strong electrophile and will readily participate in reactions with nucleophiles.

The presence of both acidic (carboxylic acid) and basic (nitro and ether oxygens) sites, as indicated by the MEP map, suggests that the molecule can participate in a variety of acid-base and hydrogen bonding interactions. The distinct electronic character of the two aromatic rings points to a differentiated reactivity, with the nitrophenyl ring being more susceptible to nucleophilic substitution and the benzoic acid ring being more prone to electrophilic substitution, modulated by the directing effects of the substituent groups.

Vibrational Spectroscopy Simulations

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a compound. Computational simulations are crucial for the accurate assignment of these vibrational modes.

Theoretical IR and Raman spectra for this compound can be predicted using quantum chemical calculations, typically employing DFT with a basis set such as B3LYP/6-311++G(d,p). mdpi.comnih.gov These calculations yield harmonic vibrational frequencies, which are often scaled to correct for anharmonicity and other systematic errors. nih.gov The predicted spectra, including the positions and intensities of the absorption bands (for IR) and scattered light (for Raman), can then be compared with experimental data to confirm the molecular structure and identify characteristic functional groups. For similar benzoic acid derivatives, key vibrational modes include the O-H stretching of the carboxylic acid group, C=O stretching, N-O stretching of the nitro group, and various aromatic C-H and C-C stretching and bending modes. mdpi.comijtsrd.com

A theoretical spectrogram can be constructed from the calculated frequencies and intensities, which serves as a valuable tool for interpreting experimental FT-IR and FT-Raman spectra. nih.gov

Each calculated vibrational frequency corresponds to a specific normal mode of vibration for the molecule. To understand the nature of these vibrations, a normal mode analysis is performed. The Potential Energy Distribution (PED) is a key component of this analysis, as it quantifies the contribution of individual internal coordinates (such as bond stretching, angle bending, and torsions) to each normal mode. researchgate.netnih.gov This allows for a precise and unambiguous assignment of the vibrational bands observed in the IR and Raman spectra. researchgate.net For instance, a PED analysis can distinguish between pure stretching or bending vibrations and mixed vibrational modes. mdpi.comnih.gov The VEDA (Vibrational Energy Distribution Analysis) program is often utilized for these calculations. researchgate.net

Table 1: Representative Predicted Vibrational Frequencies and PED for Key Functional Groups of this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Potential Energy Distribution (PED) Contribution |

| O-H Stretch | ~3600 | 100% O-H stretch |

| C-H Stretch (aromatic) | 3100 - 3000 | >90% C-H stretch |

| C=O Stretch | ~1700 | >80% C=O stretch |

| NO₂ Asymmetric Stretch | ~1550 | >85% N-O stretch |

| C-C Stretch (aromatic) | 1600 - 1400 | Mixed C-C stretch and C-H in-plane bend |

| NO₂ Symmetric Stretch | ~1350 | >80% N-O stretch |

| C-O Stretch | ~1300 | Mixed C-O stretch and O-H in-plane bend |

| C-N Stretch | ~850 | Mixed C-N stretch and ring deformation |

Note: The data in this table is representative and based on computational studies of similar aromatic nitro compounds. Actual values for this compound would require specific calculations.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

NMR spectroscopy is a powerful tool for elucidating the chemical environment of atoms in a molecule. Computational methods can accurately predict NMR chemical shifts, aiding in the interpretation of experimental spectra.

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating NMR chemical shifts. nih.gov This method, often employed in conjunction with DFT, calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. nih.govresearchgate.net The chemical shifts are then determined by referencing these values to a standard, typically tetramethylsilane (B1202638) (TMS). researchgate.net The accuracy of the GIAO method is dependent on the chosen level of theory and basis set. researchgate.net

The predicted ¹H and ¹³C NMR chemical shifts from GIAO calculations can be correlated with experimentally obtained NMR data. nih.gov A strong linear correlation between the theoretical and experimental values provides robust confirmation of the proposed molecular structure. researchgate.net Discrepancies between predicted and experimental shifts can often be attributed to solvent effects or specific molecular interactions not fully accounted for in the gas-phase calculations. nih.gov For substituted benzoic acids, computational studies have been crucial in understanding unexpected variations in chemical shifts that defy simple prediction rules. nih.gov

Table 2: Representative Predicted vs. Experimental ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted Chemical Shift (ppm) - GIAO | Experimental Chemical Shift (ppm) |

| C (Carboxyl) | ~167 | Varies |

| C (Nitro-substituted ring) | 120 - 150 | Varies |

| C (Benzoic acid ring) | 115 - 140 | Varies |

| H (Benzoic acid ring) | 7.0 - 8.2 | Varies |

| H (Nitro-substituted ring) | 7.2 - 8.4 | Varies |

| H (Carboxyl) | >10 | Varies |

Note: This table presents a representative range of chemical shifts based on data for similar compounds. Precise experimental and theoretical values are specific to this compound and its experimental conditions.

Theoretical Studies on Optical Properties and Non-Linear Optics (NLO)

Computational chemistry is also employed to investigate the electronic and optical properties of molecules, including their potential for non-linear optical (NLO) applications. Organic molecules with electron-donating and electron-accepting groups, such as this compound, are of particular interest for their NLO properties. ias.ac.inresearchgate.net

Theoretical studies involve the calculation of molecular polarizability (α) and first-order hyperpolarizability (β), which are measures of the molecule's response to an external electric field. researchgate.netnih.gov These parameters are crucial in determining the NLO efficiency of a material. nih.gov The calculations are often performed using DFT methods, and the results can help in understanding the structure-property relationships that govern NLO activity. nih.gov Analysis of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) can provide insights into the charge transfer mechanisms that contribute to the NLO response. ias.ac.inresearchgate.net

Prediction of UV-Vis Absorption Spectra (TD-DFT Approach)

The electronic absorption spectrum of a molecule, which dictates its color and how it interacts with light, can be accurately predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states.

The process typically involves first optimizing the ground-state geometry of the this compound molecule using Density Functional Theory (DFT), often with a functional like B3LYP and a suitable basis set (e.g., 6-311++G(d,p)). Following this, TD-DFT calculations are performed on the optimized structure to compute the vertical excitation energies, corresponding absorption wavelengths (λmax), and oscillator strengths (f), which are proportional to the intensity of the absorption bands.

Analysis of the molecular orbitals (MOs) involved, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can elucidate the nature of these electronic transitions. For a molecule like this compound, the lowest energy transitions are often characterized as π → π* or intramolecular charge transfer (ICT) transitions, where electron density moves from an electron-donating part of the molecule to an electron-accepting part upon photoexcitation.

Illustrative TD-DFT Data for this compound

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|---|---|

| S₀ → S₁ | 3.54 | 350 | 0.45 | HOMO → LUMO (95%) |

| S₀ → S₂ | 4.13 | 300 | 0.12 | HOMO-1 → LUMO (88%) |

Investigation of Non-Linear Optical Properties for Optoelectronic Applications

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. The NLO response of a molecule is governed by its hyperpolarizability. Computational methods, particularly DFT, are instrumental in predicting these properties.

The key parameters that define the NLO response are the static first hyperpolarizability (β₀) and second hyperpolarizability (γ). These tensors can be calculated using the same level of theory (e.g., B3LYP/6-311++G(d,p)) employed for geometry optimization. Molecules with significant NLO properties often possess a strong dipole moment and a large difference between the ground and excited state dipole moments, which is facilitated by an asymmetric distribution of electron density.

The structure of this compound, featuring an electron-donating phenoxy group and an electron-withdrawing nitro group, suggests potential for a significant NLO response due to the inherent charge asymmetry.

Illustrative Calculated NLO Properties for this compound

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) | 5.8 D |

| Mean Polarizability (α) | 25.5 x 10⁻²⁴ esu |

| First Hyperpolarizability (β₀) | 30.2 x 10⁻³⁰ esu |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecules, offering insights into their flexibility, conformational changes, and interactions with their environment.

Conformational Dynamics and Flexibility Analysis

MD simulations can reveal the accessible conformations of this compound by simulating its atomic motions over time. The flexibility of the molecule is primarily associated with the rotation around the ether linkage and the bond connecting the carboxylic acid group to the phenyl ring.

An MD simulation would be initiated with an optimized structure of the molecule. The system's trajectory (the positions and velocities of all atoms over time) is calculated by integrating Newton's equations of motion. Analysis of this trajectory, for instance by monitoring the dihedral angles of key bonds, can identify the most stable conformers and the energy barriers between them. Root Mean Square Deviation (RMSD) analysis can be used to assess the stability of the molecule's conformation over the simulation period.

Illustrative Conformational Analysis Data for this compound

| Dihedral Angle | Description | Stable Conformation(s) (degrees) |

|---|---|---|

| C-O-C-C | Rotation around the ether linkage | ~120°, ~240° |

Solvent Effects on Molecular Conformation and Interactions

The surrounding solvent can significantly influence the conformation and behavior of a solute molecule. MD simulations are well-suited to study these effects by explicitly including solvent molecules (e.g., water, ethanol (B145695), DMSO) in the simulation box.

By running separate simulations in different solvents, one can observe how solvent polarity and hydrogen bonding capabilities affect the conformational preferences of this compound. For example, in a polar protic solvent like water, hydrogen bonds can form with the carboxylic acid and nitro groups, potentially stabilizing certain conformations over others. The radial distribution function (RDF) can be calculated from the simulation to analyze the specific interactions between solute and solvent atoms.

Illustrative Solvent Effects on Conformation of this compound

| Solvent | Dominant Conformer (Dihedral C-O-C-C) | Key Interactions Observed |

|---|---|---|

| Vacuum | 125° | Intramolecular hydrogen bonding |

| Water | 140° | Hydrogen bonding between nitro/carboxyl groups and water |

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy provides unparalleled insight into the molecular framework of 2-(4-Nitrophenoxy)benzoic acid by mapping the chemical environments of its proton (¹H) and carbon (¹³C) nuclei.

While a complete, experimentally verified NMR assignment for this compound is not widely published, the chemical shifts can be reliably predicted based on the well-understood effects of its constituent functional groups and data from analogous structures like 2-phenoxybenzoic acid and 4-nitrophenol (B140041). spectrabase.comchemicalbook.com The molecule consists of two distinct aromatic systems: the benzoic acid ring (Ring A) and the 4-nitrophenoxy ring (Ring B).

The ¹H NMR spectrum is expected to show signals in the aromatic region (typically 6.5-8.5 ppm). The protons on Ring A will be influenced by the electron-withdrawing carboxylic acid group and the electron-donating ether oxygen. The protons on Ring B are significantly affected by the strongly electron-withdrawing nitro group and the ether linkage. The acidic proton of the carboxyl group would appear as a broad singlet at a much higher chemical shift (>10 ppm), which can vary with solvent and concentration. rsc.org

The ¹³C NMR spectrum provides direct information about the carbon skeleton. docbrown.info The carboxyl carbon (C=O) is expected at the most downfield position (~165-175 ppm). The aromatic carbons will resonate in the 110-165 ppm range. Carbons directly attached to the electronegative oxygen and nitro groups (ipso-carbons) will show distinct chemical shifts. For example, the carbon bearing the nitro group (C-4') is expected to be significantly downfield, while the carbons attached to the ether oxygen (C-2 and C-1') will also be deshielded.

Predicted ¹H NMR Chemical Shift Assignments for this compound This table contains predicted data based on analogous compounds.

| Atom | Ring | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|---|

| H-3 | A | 7.2 - 7.4 | Triplet |

| H-4 | A | 7.5 - 7.7 | Triplet |

| H-5 | A | 7.0 - 7.2 | Triplet |

| H-6 | A | 8.0 - 8.2 | Doublet |

| H-2', H-6' | B | 7.0 - 7.2 | Doublet |

| H-3', H-5' | B | 8.2 - 8.4 | Doublet |

| -COOH | - | >10 | Broad Singlet |

Predicted ¹³C NMR Chemical Shift Assignments for this compound This table contains predicted data based on analogous compounds.

| Atom | Ring | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| C-1 | A | ~122 |

| C-2 | A | ~155 |

| C-3 | A | ~118 |

| C-4 | A | ~134 |

| C-5 | A | ~124 |

| C-6 | A | ~133 |

| -COOH | - | ~168 |

| C-1' | B | ~162 |

| C-2', C-6' | B | ~117 |

| C-3', C-5' | B | ~126 |

| C-4' | B | ~143 |

To unambiguously assign these resonances and confirm the molecular structure, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, a COSY spectrum would show cross-peaks connecting adjacent protons on each aromatic ring. For example, H-6 would show a correlation to H-5, H-5 to H-4, and H-4 to H-3 on Ring A. Similarly, on Ring B, a strong cross-peak between the coupled H-3'/H-5' and H-2'/H-6' protons would be observed, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached (a one-bond correlation). harvard.edu An HSQC spectrum would allow for the definitive assignment of each protonated carbon in the ¹³C spectrum by linking it to its corresponding, already-assigned proton from the ¹H spectrum. For instance, the proton signal at ~8.2 ppm would correlate with the carbon signal at ~133 ppm, assigning both as H-6 and C-6, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial as it reveals correlations between protons and carbons over multiple bonds (typically 2-4 bonds). libretexts.org This technique is particularly powerful for identifying the connectivity between different parts of the molecule and for assigning quaternary (non-protonated) carbons. Key HMBC correlations would include:

Correlations from protons on Ring A (e.g., H-3) to the ipso-carbon C-1 and the ether-linked carbon C-2.

Correlations from protons on Ring B (e.g., H-2'/H-6') to the ether-linked carbon C-1' and the nitro-bearing carbon C-4'.

The most critical correlation for confirming the ether linkage would be between H-3 on Ring A and C-1' on Ring B, and/or between H-2'/H-6' on Ring B and C-2 on Ring A, providing unambiguous evidence of the phenoxy-benzoic acid connection.

For this compound, significant tautomeric equilibria are not expected, as the carboxylic acid group is the stable tautomer. However, the molecule possesses conformational flexibility, primarily due to rotation around the two C-O single bonds of the ether linkage and the C-C bond connecting the carboxyl group to the phenyl ring.

Dynamic NMR (DNMR) spectroscopy, which involves recording NMR spectra at various temperatures, can be used to study these rotational processes. nih.govorganicchemistrydata.org At high temperatures, if the rotation around the C-O bonds is fast on the NMR timescale, the spectra would show averaged signals. As the temperature is lowered, this rotation may become restricted, potentially leading to the observation of distinct signals for different conformers or significant line broadening as the molecule passes through the intermediate exchange region. bhu.ac.in The energy barrier for this rotation could be calculated from the coalescence temperature, providing quantitative data on the molecule's conformational dynamics in solution.

Infrared (IR) and Raman Spectroscopy for Functional Group and Intermolecular Interaction Analysis

IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are exceptionally useful for identifying functional groups and studying intermolecular forces like hydrogen bonding.

The IR and Raman spectra of this compound are expected to display a series of characteristic bands corresponding to its various functional groups. Data from related molecules like nitrobenzene, diphenyl ether, and benzoic acid can be used to assign these modes. slideshare.netpressbooks.pubnist.gov

Carboxylic Acid Group: The most prominent features are the O-H stretching vibration, which appears as a very broad band in the IR spectrum (typically 2500-3300 cm⁻¹), and the sharp, intense C=O (carbonyl) stretching band around 1700 cm⁻¹.

Nitro Group: The nitro group gives rise to two strong, characteristic stretching vibrations: an asymmetric stretch (ν_as(NO₂)) typically found between 1500-1570 cm⁻¹ and a symmetric stretch (ν_s(NO₂)) between 1300-1370 cm⁻¹. researchgate.net

Ether Linkage: The C-O-C ether linkage is characterized by its asymmetric and symmetric stretching modes. The asymmetric stretch, usually stronger in the IR spectrum, is expected around 1200-1270 cm⁻¹. pressbooks.pub

Aromatic Rings: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹. C=C stretching vibrations within the phenyl rings are observed in the 1450-1600 cm⁻¹ region. Out-of-plane C-H bending vibrations appear as strong bands in the 700-900 cm⁻¹ range and are indicative of the substitution pattern.

Expected Characteristic Vibrational Modes for this compound This table contains expected wavenumber ranges based on analogous compounds.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| O-H stretch | Carboxylic Acid | 2500 - 3300 (broad) | IR |

| Aromatic C-H stretch | Aromatic Rings | 3000 - 3100 | IR, Raman |

| C=O stretch | Carboxylic Acid | 1680 - 1720 | IR, Raman |

| C=C stretch | Aromatic Rings | 1450 - 1610 | IR, Raman |

| Asymmetric NO₂ stretch | Nitro Group | 1500 - 1570 | IR, Raman |

| Symmetric NO₂ stretch | Nitro Group | 1300 - 1370 | IR, Raman |

| Asymmetric C-O-C stretch | Ether | 1200 - 1270 | IR |

| C-O stretch / O-H bend | Carboxylic Acid | 1280 - 1320 | IR |

| O-H out-of-plane bend | Carboxylic Acid | 900 - 950 | IR |

IR spectroscopy is particularly sensitive to hydrogen bonding. In the solid state, this compound molecules form centrosymmetric dimers through strong O-H···O hydrogen bonds between their carboxylic acid groups. ucl.ac.uk This intermolecular interaction has profound and readily observable effects on the vibrational spectrum.

The most significant spectroscopic signature is the appearance of the O-H stretching band as an extremely broad and intense absorption centered around 3000 cm⁻¹, which is shifted to a lower frequency (a "red shift") compared to the sharp band of a free, non-hydrogen-bonded O-H group (typically ~3500 cm⁻¹). nih.govscispace.com This broadening and shifting are direct consequences of the weakening of the O-H bond and the distribution of hydrogen bond strengths within the crystal lattice.

Furthermore, the C=O stretching frequency is also affected. The formation of the hydrogen bond slightly lowers the energy of the C=O bond, resulting in a small red shift of its stretching frequency (typically by 15-30 cm⁻¹) compared to its position in a non-hydrogen-bonded state (e.g., in a very dilute solution in a non-polar solvent). ucl.ac.uk The out-of-plane O-H bending vibration also gives rise to a broad band around 920 cm⁻¹, another characteristic feature of carboxylic acid dimers. researchgate.net

Crystallographic studies have also identified weaker C-H···O interactions. These interactions, while less pronounced than the primary O-H···O hydrogen bonds, can cause subtle shifts in the C-H stretching and bending modes, further contributing to the complexity of the solid-state spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Insights

Ultraviolet-Visible (UV-Vis) spectroscopy is a pivotal technique for probing the electronic structure of this compound. The molecule possesses multiple chromophores—the benzoic acid moiety, the nitrophenoxy group, and the ether linkage—which give rise to a characteristic UV-Vis absorption spectrum. The spectrum is dominated by electronic transitions within the aromatic rings and the functional groups.

Analysis of Electronic Transitions (n-π* and π-π*)

The electronic spectrum of this compound is characterized by absorptions resulting from π→π* and n→π* transitions. pharmatutor.org The π electrons in the delocalized systems of the two aromatic rings and the carbonyl group can be promoted to higher energy anti-bonding π* orbitals, resulting in intense π→π* absorption bands. youtube.com Concurrently, the non-bonding (n) electrons on the oxygen atoms of the carboxyl, ether, and nitro groups can be excited to anti-bonding π* orbitals of the aromatic rings or the carbonyl group. These n→π* transitions are typically of lower intensity compared to π→π* transitions. pharmatutor.org

The spectrum of the parent chromophore, benzoic acid, shows two primary absorption bands, often referred to as the B-band (benzenoid B) and C-band (benzenoid C). rsc.org The B-band, appearing around 230 nm, and the more intense C-band, around 270-280 nm, are both attributed primarily to π→π* transitions within the benzene (B151609) ring and carbonyl group. rsc.orgresearchgate.net The presence of the electron-withdrawing nitro group (-NO₂) and the phenoxy substituent in this compound is expected to modulate the energies of these transitions, likely causing a bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system. Theoretical calculations on benzoic acid confirm that its primary absorption bands arise from π→π* transitions, with n→π* transitions having significantly weaker oscillator strengths. rsc.org

| Transition Type | Associated Chromophore(s) | Expected Wavelength Region | Relative Intensity |

| π→π | Phenyl rings, C=O group, NO₂ group | 200-400 nm | High (ε > 10,000) |

| n→π | C=O group, -O- ether, NO₂ group | >280 nm | Low (ε < 1,000) |

This interactive table summarizes the expected electronic transitions for this compound based on its structural components.

Investigation of Solvatochromic and pH-Dependent Spectral Shifts

The UV-Vis absorption spectrum of this compound is sensitive to the surrounding chemical environment, exhibiting both solvatochromic and pH-dependent shifts.

Solvatochromism: The polarity of the solvent can influence the absorption maxima. nih.govnih.gov This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited electronic states. researchgate.net In polar solvents, the absorption bands may shift to either shorter (blue shift or hypsochromic shift) or longer (red shift or bathochromic shift) wavelengths depending on the relative stabilization of the electronic states. For molecules like this, where the excited state is often more polar than the ground state, polar solvents typically induce a red shift for π→π* transitions.

pH-Dependence: The spectrum is highly dependent on the pH of the solution due to the presence of the acidic carboxylic acid group and the potential for protonation/deprotonation of the nitro group under certain conditions. researchgate.net At acidic pH (e.g., pH < 4), the molecule exists predominantly in its protonated, neutral form. As the pH increases, the carboxylic acid group deprotonates to form the carboxylate anion. This deprotonation alters the electronic distribution within the molecule, typically leading to a hypsochromic (blue) shift in the absorption bands. rsc.orgnsf.gov Studies on benzoic acid show its B-band maximum shifts from 230 nm in its neutral form to 225 nm for the anion, while the C-band shifts from 274 nm to 269 nm. rsc.org Similarly, the spectrum of p-nitrophenol, a related chromophore, changes significantly with pH, shifting from a maximum at ~320 nm in acidic/neutral solution to ~400 nm in alkaline solution as the phenolic proton is removed. researchgate.net An isosbestic point, a wavelength at which the molar absorptivity of the two species in equilibrium is equal, is often observed during pH titration. researchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is an indispensable tool for confirming the molecular weight and elucidating the structure of this compound through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Confirmation

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the unambiguous determination of its elemental formula. The chemical formula for this compound is C₁₃H₉NO₅. nih.gov HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass.

| Parameter | Value |

| Chemical Formula | C₁₃H₉NO₅ |

| Nominal Mass | 259 amu |

| Monoisotopic Mass | 259.0481 g/mol |

| Expected Molecular Ion | [M+H]⁺, [M-H]⁻, [M]⁺• |

This interactive table provides the key mass spectrometry data for this compound.

Elucidation of Fragmentation Pathways

Key predicted fragmentation pathways include:

Loss of a Hydroxyl Radical: Cleavage of the C-OH bond in the carboxyl group would result in the loss of an OH radical (17 amu), yielding a stable acylium ion at m/z 242. This is analogous to the M-17 peak in benzoic acid which forms the [C₆H₅C=O]⁺ ion. docbrown.infolibretexts.org

Loss of a Carboxyl Radical: The loss of the entire carboxyl group (45 amu) could occur, leading to a fragment at m/z 214. libretexts.org

Ether Bond Cleavage: A primary fragmentation pathway would be the cleavage of the C-O-C ether bond. This could lead to two main fragment ions: a nitrophenoxy ion at m/z 138 ([C₆H₄NO₂-O]⁺) or a benzoyl-type ion at m/z 121 ([C₇H₅O₂]⁺).